molecular formula C23H16ClN5O2 B2862242 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide CAS No. 919843-02-0

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2862242
CAS RN: 919843-02-0
M. Wt: 429.86
InChI Key: JCOFPXMXGGSDQA-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Applications

A series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds closely related to the specified chemical, have been synthesized and evaluated for their antitumor activity. These compounds have been tested against human breast adenocarcinoma cell lines (MCF7), where some showed mild to moderate activity compared to doxorubicin, a reference antitumor agent. Notably, one derivative demonstrated significant activity with an IC50 value in the µM range, highlighting its potential as a potent antitumor compound (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

Compounds derived from pyrazolo[3,4-d]pyrimidines have been synthesized and characterized for their potential antimicrobial activities. Some of these compounds exhibited good to excellent antimicrobial activity, underscoring their potential in developing new therapeutic agents against bacterial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibition Studies

Research on pyrazolo[3,4-d]pyrimidine derivatives includes studies on their ability to inhibit enzymes such as CDK2, a critical regulator of cell cycle progression. These studies not only contribute to understanding the biochemical pathways involved in diseases like cancer but also aid in the development of targeted therapies. For instance, certain derivatives have shown promise as CDK2 inhibitors, with significant inhibitory effects in vitro (Abdel-Rahman et al., 2021).

Structural and Molecular Modeling Studies

The crystal structures of pyrazolo[3,4-d]pyrimidine derivatives have been elucidated, contributing to a deeper understanding of their molecular interactions. Such studies are crucial for the rational design of new compounds with enhanced biological activities. The crystallographic analysis helps in identifying the key structural features responsible for their biological activities and can guide the synthesis of more potent derivatives (Subasri et al., 2017).

properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2/c24-17-8-4-9-18(12-17)29-22-20(13-26-29)23(31)28(14-25-22)27-21(30)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12-14H,11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFPXMXGGSDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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